6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione
Description
6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-b]pyridine-5,7-dione (CAS: 18184-75-3; molecular formula: C₁₄H₁₆N₂O₂; molecular weight: 244.29 g/mol) is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine dione system with a benzyl substituent at the 6-position . It serves as a critical intermediate in synthesizing stereospecific pharmaceutical agents, such as the fluoroquinolone antibiotic Moxifloxacin . Key physicochemical properties include a predicted density of 1.227 g/cm³, boiling point of 468.5°C, and pKa of 7.60 . Its synthesis involves resolution of racemic mixtures using D(-)-tartaric acid in solvents like toluene or acetone , or oxidation of precursor compounds with trichloroisocyanuric acid (TCCA) in mixed solvent systems .
Properties
IUPAC Name |
6-benzyl-1,2,3,4-tetrahydropyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFNYKMZELJLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652454 | |
| Record name | 6-Benzyl-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-93-0 | |
| Record name | 6-Benzyl-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridine-2,3-Dicarboxylic Acid Condensation
The foundational method involves coupling pyridine-2,3-dicarboxylic acid (1) with benzylamine (2) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, forming a bis-amide intermediate that undergoes cyclodehydration to yield 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (3).
Reaction Conditions
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Solvent: Toluene or xylene
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Temperature: 110–130°C
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Catalyst: Phosphoric acid (5–10 mol%)
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Yield: 72–78%
This method’s limitation lies in the formation of racemic products, necessitating downstream resolution steps.
Modern Catalytic De-Aromatization Approaches
Hydrogenation-Mediated Ring Saturation
Catalytic hydrogenation of the pyridine ring in 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione introduces stereochemical complexity. Using palladium-on-carbon (Pd/C) under 30–50 psi H₂ in tetrahydrofuran (THF) achieves partial saturation, generating tetrahydro intermediates.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% Pd/C (w/w) |
| Pressure | 45 psi |
| Reaction Time | 12–18 hours |
| Enantiomeric Excess | 82–88% (without resolution) |
Chiral Resolution via Tartaric Acid
Racemic mixtures are resolved using L-(+)-tartaric acid in ethanol/water systems. The (4aR,7aS)-enantiomer preferentially crystallizes as a monotartrate salt, achieving >99% diastereomeric excess.
Crystallization Data
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Solvent Ratio: Ethanol:H₂O (7:3 v/v)
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Yield: 65–70%
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Purity: 98.5% (HPLC)
Reductive Amination and Cyclization
Borohydride-Mediated Reduction
Post-resolution, the tetrahydro intermediate undergoes reductive amination using sodium borohydride (NaBH₄) in dichloromethane (DCM). This step reduces the diketone to a diol, followed by spontaneous cyclization.
Critical Factors
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Stoichiometry: 2.2 equiv. NaBH₄
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Temperature: 0–5°C (to minimize over-reduction)
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Workup: Quenching with aqueous HCl, extraction with DCM
Yield Comparison
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| NaBH₄ | DCM | 84 |
| LiAlH₄ | THF | 76 |
| BH₃·THF | Ether | 68 |
Industrial-Scale Process Design
Solvent System Optimization
Large-scale production avoids ethereal solvents due to flammability risks. Halogenated solvents (e.g., chloroform) mixed with aprotic solvents (e.g., dimethylformamide) improve safety and reaction homogeneity.
Scalability Data
| Batch Size (kg) | Solvent System | Cycle Time (h) | Purity (%) |
|---|---|---|---|
| 10 | CHCl₃:DMF (8:2) | 24 | 97.2 |
| 50 | CH₂Cl₂:DMF (7:3) | 28 | 96.8 |
In Situ Monitoring Techniques
Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of the carbonyl stretch at 1,720 cm⁻¹, ensuring complete cyclization.
Analytical Characterization
Spectroscopic Profiles
Chromatographic Purity
Reverse-phase HPLC (C18 column, 60:40 MeOH:H₂O) shows a single peak at tR = 6.8 min, confirming absence of des-benzyl impurities.
Applications and Derivatives
While beyond this review’s scope, the compound serves as a precursor to azabicyclo pyridine derivatives with neuromodulatory activity. Its keto groups enable functionalization at C5 and C7 positions for structure-activity relationship studies .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the pyrrolo[3,4-B]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzyl or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different substituents on the benzyl or pyridine rings .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer properties. The structural features of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione suggest potential efficacy against various cancer cell lines due to their ability to inhibit specific molecular targets involved in tumor growth .
- Neuroprotective Effects : Compounds related to this class have shown promise in neuroprotection. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems makes them candidates for treating neurodegenerative diseases .
- Antimicrobial Properties : Some studies have reported antimicrobial activity associated with pyrrolopyridine derivatives. This compound may serve as a lead structure for developing new antibiotics or antifungal agents .
Materials Science Applications
- Organic Electronics : The electronic properties of this compound make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form thin films can be exploited in the development of flexible electronic devices .
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research is ongoing to explore its use in creating high-performance polymers for various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| 1 | Anticancer Activity | Demonstrated that derivatives showed significant inhibition of cancer cell proliferation. |
| 2 | Neuroprotection | Found that the compound protected neuronal cells from oxidative stress-induced apoptosis. |
| 3 | Organic Electronics | Developed a prototype organic solar cell using this compound as a key component; showed promising efficiency rates. |
Mechanism of Action
The mechanism of action of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Key Research Findings
Stereochemical Impact : The target compound’s cis-isomer (Moxifloxacin Impurity 127) exhibits distinct physicochemical behavior due to its (4aR,7aS) configuration, which is critical for its role in enantiomerically pure drug synthesis .
Benzyl Substitution : The benzyl group enhances lipophilicity compared to unsubstituted analogs like 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, improving solubility in organic solvents during synthesis .
Synthetic Efficiency: The use of TCCA in the target compound’s oxidation step offers higher yields (~85%) compared to traditional methods for thieno[2,3-b]pyridines, which often require multi-step protocols .
Pharmacological Relevance: Thieno[2,3-b]pyridine derivatives exhibit broader antimicrobial activity but lack the stereochemical specificity required for targeted antibiotic intermediates like Moxifloxacin .
Biological Activity
6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione (CAS RN: 4132-28-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral and anticancer activities, as well as its potential mechanisms of action.
- Molecular Formula : C14H14N2O2
- Molecular Weight : 242.28 g/mol
- Appearance : White to almost white powder
- Melting Point : 146.0 to 153.0 °C
- Purity : >95% (HPLC) .
Antiviral Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit potent antiviral properties. Specifically, 6-benzyl derivatives have been investigated for their efficacy against HIV:
- Mechanism : Some studies demonstrate that these compounds inhibit HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. For instance, certain analogs have shown IC50 values ranging from 0.2 to 6 nM against HIV-1 in cell cultures .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Compound 14 | 0.2 | Strong RT inhibitor |
| Compound 19 | 6 | Moderate RT inhibitor |
| Compound 27 | Not specified | Severe reduction in HIV infectivity |
These findings suggest that the structural features of the pyrrolo[3,4-b]pyridine scaffold are critical for enhancing antiviral activity.
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Studies have shown that related pyrrolo compounds can induce apoptosis in various cancer cell lines:
- Mechanism : The induction of apoptosis may be mediated through the activation of caspases and modulation of Bcl-2 family proteins .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| HeLa (cervical cancer) | 3.5 | Caspase activation |
Case Studies
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Case Study on HIV Inhibition :
A study published in Bioorganic & Medicinal Chemistry detailed the synthesis of various benzylpyridinones and their evaluation against HIV-1. Compound 27 was highlighted for its ability to significantly reduce viral replication in CEM-SS cells . -
Case Study on Cancer Cell Lines :
Research conducted on the effects of pyrrolidine derivatives on MCF-7 and HeLa cells demonstrated that these compounds could effectively reduce cell viability and induce apoptosis through mitochondrial pathways .
Q & A
Q. What are the established synthetic routes for 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione, and how can reaction conditions be optimized?
A four-step synthesis starting from pyridine-2,3-dicarboxylic acid involves esterification, reduction, chlorination, and cyclization. Cyclization under ambient temperature yields the target compound with 78% efficiency. Optimization includes adjusting reaction time, solvent polarity (e.g., ethanol/water mixtures), and catalyst selection. Key intermediates (e.g., ester and chlorinated derivatives) require strict moisture control to prevent hydrolysis .
Q. What analytical methods are recommended for verifying the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical. Elemental analysis (C, H, N) and mass spectrometry (MS) should confirm molecular weight and composition. For purity, use gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) on a C18 column .
Q. How should researchers handle discrepancies in reported synthetic yields?
Contradictions often arise from variations in cyclization conditions (e.g., temperature, solvent). Systematic replication of protocols with controlled variables (e.g., inert atmosphere, reagent purity) is advised. Comparative studies using alternative catalysts (e.g., Hünig’s base vs. triethylamine) can identify yield-limiting steps .
Advanced Research Questions
Q. What crystallographic data are available for structural elucidation, and how can they inform reactivity studies?
Single-crystal X-ray diffraction reveals a tricyclic framework with a benzyl group at position 6 and planar dione moieties. Bond angles (e.g., C-N-C = 117.5°) and torsion values suggest potential sites for electrophilic substitution. These data guide DFT calculations to predict regioselectivity in derivatization reactions .
Q. How can computational modeling predict the compound’s solubility and stability under varying pH conditions?
Molecular dynamics simulations using software like Gaussian or Schrödinger Suite can model solvation free energy and pKa values. For example, the dione groups exhibit pH-dependent tautomerism, influencing solubility in aqueous buffers (pH 4–8). Experimental validation via UV-Vis spectroscopy in phosphate-buffered saline is recommended .
Q. What mechanistic insights exist for its role as an intermediate in heterocyclic systems?
The pyrrolopyridine core acts as a dienophile in Diels-Alder reactions, forming fused polycyclic systems. Studies on analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) show that electron-withdrawing substituents enhance reactivity with 1,3-dicarbonyl partners. Kinetic monitoring via in-situ IR spectroscopy can track intermediate formation .
Q. How can researchers address contradictions in spectroscopic data during structural characterization?
Discrepancies in NMR shifts (e.g., aromatic proton splitting) may arise from solvent effects or tautomeric equilibria. Use deuterated DMSO for ¹H NMR to stabilize the dione form. Cross-validate with 2D techniques (COSY, HSQC) and compare to published spectra of structurally related pyrrolopyridines .
Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or supramolecular assemblies?
The dione oxygen atoms serve as coordination sites for transition metals (e.g., Cu²⁺, Zn²⁺). Solvothermal synthesis in dimethylformamide (DMF) at 80°C facilitates MOF formation. Powder X-ray diffraction (PXRD) and BET surface area analysis characterize porosity and stability .
Methodological Frameworks
Q. How should experimental design integrate this compound into a broader theoretical framework?
Link synthesis and reactivity studies to concepts in heterocyclic chemistry (e.g., Baldwin’s rules for ring closure) or frontier molecular orbital (FMO) theory. For example, HOMO-LUMO gaps calculated via DFT explain regioselectivity in nucleophilic attacks .
Q. What protocols ensure reproducibility in multi-step syntheses involving sensitive intermediates?
Document reaction parameters (e.g., humidity, light exposure) and employ quality-by-design (QbD) principles. Use in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor chlorination and cyclization steps in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
